CCK Octapeptide, desulfated
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Overview
Description
Cholecystokinin Octapeptide, desulfated, is a synthetic peptide derived from cholecystokinin, a hormone found in the gastrointestinal system. This compound is an octapeptide, meaning it consists of eight amino acids. The desulfated form lacks the sulfate group typically present in the natural hormone. Cholecystokinin Octapeptide, desulfated, is primarily used in scientific research to study the physiological and pharmacological effects of cholecystokinin without the influence of the sulfate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholecystokinin Octapeptide, desulfated, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of Cholecystokinin Octapeptide, desulfated, follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cholecystokinin Octapeptide, desulfated, can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis typically involves the use of specific enzymes and nucleotide sequences to introduce desired mutations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide or methionine sulfone, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
Cholecystokinin Octapeptide, desulfated, has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in modulating gastrointestinal functions, such as gallbladder contraction and pancreatic enzyme secretion.
Medicine: Studied for its potential therapeutic effects in conditions like obesity, anxiety, and pain management.
Industry: Utilized in the development of diagnostic assays and as a reference standard in peptide analysis.
Mechanism of Action
Cholecystokinin Octapeptide, desulfated, exerts its effects by binding to cholecystokinin receptors (CCK receptors) in the body. These receptors are found in various tissues, including the gastrointestinal tract and the central nervous system. Upon binding to the receptors, the peptide activates intracellular signaling pathways that lead to physiological responses such as gallbladder contraction, pancreatic enzyme secretion, and modulation of appetite and anxiety .
Comparison with Similar Compounds
Similar Compounds
Cholecystokinin Octapeptide, sulfated: This compound is the sulfated form of Cholecystokinin Octapeptide and retains the sulfate group on the tyrosine residue.
Cholecystokinin-33: A longer peptide consisting of 33 amino acids, including the octapeptide sequence.
Gastrin: Another gastrointestinal hormone with similar functions but different amino acid sequence and structure.
Uniqueness
Cholecystokinin Octapeptide, desulfated, is unique in that it allows researchers to study the effects of cholecystokinin without the influence of the sulfate group. This can provide insights into the specific roles of sulfation in the biological activity of cholecystokinin .
Properties
Molecular Formula |
C49H62N10O13S2 |
---|---|
Molecular Weight |
1063.2 g/mol |
IUPAC Name |
3-amino-4-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H62N10O13S2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65) |
InChI Key |
OIXQINQYMGNCII-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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